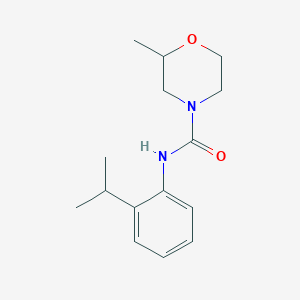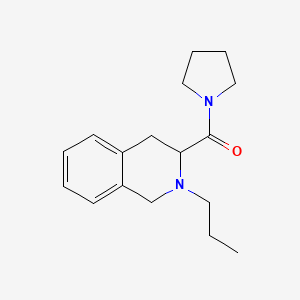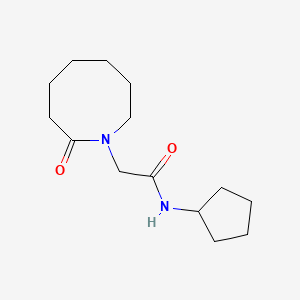![molecular formula C15H22N2O2 B7512592 N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide, also known as MMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMMP is a piperidine derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling and neuroprotection. By binding to the sigma-1 receptor, N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide can modulate the activity of various ion channels and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis in vitro. N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific targeting of cellular processes. However, one limitation of using N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide research, including the development of more potent and selective sigma-1 receptor antagonists, the investigation of the role of the sigma-1 receptor in various diseases, and the exploration of the potential therapeutic applications of N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide in various fields, including oncology and neuroscience. Additionally, further studies are needed to investigate the potential toxicity and side effects of N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide in vivo.
In conclusion, N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide is a promising chemical compound that has potential applications in various scientific research fields. Its selectivity for the sigma-1 receptor and its various biochemical and physiological effects make it a valuable tool for investigating cellular processes and potential therapeutic applications. Further research is needed to fully understand the mechanisms of action and potential applications of N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide.
Synthesemethoden
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide can be synthesized through a variety of methods, including the reaction of 2-(methoxymethyl)phenylmagnesium bromide with 3-methylpiperidine-1-carboxylic acid chloride, or the reaction of 2-(methoxymethyl)phenylamine with 3-methylpiperidine-1-carboxylic acid chloride. The purity of the synthesized N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide can be confirmed through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide has been shown to act as a potent and selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling and neuroprotection. N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Eigenschaften
IUPAC Name |
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-6-5-9-17(10-12)15(18)16-14-8-4-3-7-13(14)11-19-2/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHNDZMGGZZHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)


![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)

![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)

![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)



